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molecular formula C14H23NO5 B8295027 (3,4,5-Trimethoxybenzyl)-(2,2-dimethoxyethyl)amine

(3,4,5-Trimethoxybenzyl)-(2,2-dimethoxyethyl)amine

Cat. No. B8295027
M. Wt: 285.34 g/mol
InChI Key: LBRAYHOJTGAIIL-UHFFFAOYSA-N
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Patent
US07781445B2

Procedure details

Imine (11c, 14.47 g, 0.05112 mol) was dissolved methanol (100 mL) and NaBH4 (2 g×3) was added over 5 h while stirring the reaction mixture at room temperature. After 3 h the TLC indicated there still was starting material and more NaBH4 (2 g) was added. The reaction did not go to completion leaving 25% of the starting material unreacted. The reaction was quenched with methanol (200 mL) and the reaction mixture was concentrated and then diluted with chloroform (300 μL) and filtered to remove the precipitate. The filtrate was washed with water (4×200 mL), brine (200 mL), dried (Na2SO4), and concentrated. The mixture was dissolved in ethanol (100 mL) and NaBH4 (2.5 g) was added. The reaction was stirred at room temperature for 4 h and then it was heated for 12 h at 80° C. The reaction mixture was diluted with methanol (50 mL) and concentrated. It was then dissolved in chloroform (250 mL) and washed with water (2×300 mL), brine (250 mL), dried (Na2SO4), and concentrated to provide a yellow oil (14.57 g, 100%). 1H NMR (300 MHz CDCl3) 6.47 (s, 2H), 4.39 (t, J=5.4 Hz, 1H), 3.76 (s, 6H), 3.73 (s, 3H), 3.65 (s, 2H), 3.28 (s, 6H), 2.65 (d, J=5.4 Hz, 2H).
Name
Imine
Quantity
14.47 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step Two
Yield
25%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:14]=[C:15]([O:19][CH3:20])[C:16]=1[O:17][CH3:18])[CH:6]=[N:7][CH2:8][CH:9]([O:12][CH3:13])[O:10][CH3:11].[BH4-].[Na+]>CO>[CH3:20][O:19][C:15]1[CH:14]=[C:5]([CH:4]=[C:3]([O:2][CH3:1])[C:16]=1[O:17][CH3:18])[CH2:6][NH:7][CH2:8][CH:9]([O:10][CH3:11])[O:12][CH3:13] |f:1.2|

Inputs

Step One
Name
Imine
Quantity
14.47 g
Type
reactant
Smiles
COC=1C=C(C=NCC(OC)OC)C=C(C1OC)OC
Name
Quantity
2 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring the reaction mixture at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over 5 h
Duration
5 h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC=1C=C(CNCC(OC)OC)C=C(C1OC)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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